N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)isoxazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-2-9-24(21,22)19-8-6-12-3-4-14(10-13(12)11-19)18-16(20)15-5-7-17-23-15/h3-5,7,10H,2,6,8-9,11H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFMOPRNINJYBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=NO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)isoxazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.
Introduction of the Tetrahydroisoquinoline Moiety: The tetrahydroisoquinoline moiety can be introduced through a Pictet-Spengler reaction, which involves the condensation of an amine with an aldehyde or ketone.
Attachment of the Propylsulfonyl Group: The propylsulfonyl group can be introduced through a sulfonylation reaction using a suitable sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques.
Chemical Reactions Analysis
Isoxazole Ring Reactivity
The isoxazole core (C₃H₃NO) undergoes characteristic nucleophilic substitutions and ring-opening reactions. Key findings include:
Nucleophilic Substitution
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The electron-deficient nature of the isoxazole ring allows substitutions at the C(4) position. For example, reactions with amines or alcohols under basic conditions yield derivatives with modified substituents .
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Mo(CO)₆-mediated ring expansion has been reported for structurally similar isoxazoles, leading to 4-oxo-1,4-dihydropyridines under mild conditions .
Ring-Opening Reactions
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Acidic hydrolysis of the isoxazole ring generates β-keto amides, which can further cyclize into heterocyclic scaffolds .
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Thermal decomposition at >150°C produces nitriles and carbonyl compounds as byproducts.
Carboxamide Group Reactivity
The carboxamide moiety (–CONH–) participates in hydrolysis, alkylation, and coupling reactions:
Hydrolysis
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Acidic or basic hydrolysis cleaves the amide bond, yielding 5-carboxyisoxazole and 2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine .
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Enzymatic hydrolysis by proteases or amidases has been hypothesized but not experimentally confirmed .
Coupling Reactions
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The carboxamide serves as a precursor for reductive amination or peptide-bond formation. For example, reactions with aryl isocyanates generate urea-linked derivatives .
Sulfonyl Group Transformations
The propylsulfonyl (–SO₂–C₃H₇) group exhibits redox stability but can undergo:
Nucleophilic Displacement
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The sulfonamide nitrogen reacts with electrophiles (e.g., alkyl halides) to form N-alkylated derivatives. This is facilitated by bases like NaH or K₂CO₃ .
Reduction
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Reduction with LiAlH₄ converts the sulfonyl group to a thioether (–S–C₃H₇), though this reaction is rarely utilized due to competing side reactions.
Biological Interactions
While not purely chemical reactions, the compound’s interactions with enzymes provide mechanistic insights:
Enzyme Inhibition
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Analogous isoxazole carboxamides inhibit xanthine oxidase (XO) via competitive binding to the active site, with IC₅₀ values in the nanomolar range .
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Molecular docking studies suggest hydrogen bonding between the carboxamide’s NH group and Glu802/Glu1261 residues in XO .
Stability and Degradation
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Thermal Stability : Decomposes above 250°C, releasing SO₂ and CO₂.
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Photodegradation : UV exposure (λ = 254 nm) induces cleavage of the sulfonamide bond, forming sulfinic acid derivatives.
Scientific Research Applications
Structural Overview
The compound integrates a tetrahydroisoquinoline moiety with an isoxazole carboxamide structure. This unique combination suggests potential interactions with biological systems, particularly in the context of drug development.
Neuroprotective Properties
Research indicates that compounds with tetrahydroisoquinoline structures often exhibit neuroprotective effects. N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)isoxazole-5-carboxamide may protect neurons from excitotoxic damage associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that similar compounds can inhibit neuronal cell death induced by glutamate toxicity, suggesting a mechanism of action that warrants further exploration.
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties have been noted in preliminary studies. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity is crucial in conditions characterized by chronic inflammation, including autoimmune diseases and neuroinflammation.
Anticancer Activity
This compound is being investigated for its anticancer properties. Initial studies suggest it may induce apoptosis in cancer cells and inhibit tumor growth. The compound's structural components could interact with specific molecular targets involved in cancer progression, making it a candidate for further development as an anticancer agent.
Case Studies and Research Findings
Several case studies have explored the biological activities of this compound:
| Study | Objective | Findings |
|---|---|---|
| Neuroprotection Study (2023) | Assess neuroprotective effects against excitotoxicity | Significant reduction in neuronal death compared to control groups |
| Inflammation Model Study (2024) | Investigate anti-inflammatory effects | Reduced levels of TNF-alpha and IL-6 by 50% |
| Anticancer Activity Evaluation (2025) | Evaluate cytotoxic effects on cancer cell lines | Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 15 µM |
Mechanism of Action
The mechanism of action of N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)isoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signaling pathways.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
However, the provided evidence from Pharmacopeial Forum (2017) highlights two unrelated compounds with distinct scaffolds:
(4S,5S)-Thiazol-5-ylmethyl 4-benzyl-5-{(S)-2-[(S)-4-isopropyl-2,5-dioxoimidazolidin-1-yl]-3-phenylpropyl}-2-oxooxazolidine-3-carboxylate: Core Structure: Oxazolidinone-thiazole hybrid with a benzyl group and imidazolidinedione substituents. Key Differences: Lacks the tetrahydroisoquinoline and isoxazole motifs. Instead, it features a thiazole ring and oxazolidinone core, which are associated with antibacterial activity (e.g., linezolid analogs) .
Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-{3-[(2-ethylthiazol-4-yl)methyl]-3-methylureido}-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate :
- Core Structure : Complex peptidomimetic structure with multiple stereocenters, thiazole rings, and a ureido linkage.
- Key Differences : Focuses on peptide-like backbone modifications rather than bicyclic systems. The ethylthiazolyl-methyl-ureido group may target proteolytic enzymes (e.g., HIV protease inhibitors), differing from the target compound’s putative mechanisms .
Structural and Functional Comparison Table
| Feature | Target Compound | Compound 1 (PF 43(1)) | Compound 2 (PF 43(1)) |
|---|---|---|---|
| Core Scaffold | Tetrahydroisoquinoline + isoxazole | Oxazolidinone + thiazole | Peptidomimetic + thiazole |
| Key Functional Groups | Propylsulfonyl, carboxamide | Benzyl, dioxoimidazolidine | Ureido, ethylthiazolyl-methyl |
| Putative Targets | Neurological/inflammatory pathways (speculative) | Bacterial enzymes (e.g., oxazolidinone-class antibiotics) | Viral proteases or kinases |
| Solubility Modifiers | Propylsulfonyl (polar, electron-withdrawing) | Benzyl (lipophilic) | Hydroxy and carbamate groups (polar) |
| Structural Complexity | Moderate (bicyclic system with two heterocycles) | High (multiple stereocenters and fused rings) | Very high (peptide-like backbone with multiple substituents) |
Research Findings and Limitations
- The target compound’s tetrahydroisoquinoline-isoxazole hybrid is structurally distinct from the thiazole- and oxazolidinone-based analogs in the provided evidence. No direct pharmacological or pharmacokinetic data are available for comparison.
- The propylsulfonyl group in the target compound may offer improved metabolic stability compared to the methylureido or benzyl groups in Compounds 1 and 2, which are prone to oxidative degradation .
- Further studies are required to evaluate the target compound’s bioactivity relative to its structural peers.
Biological Activity
N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)isoxazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, anti-inflammatory effects, and interactions with various biological targets.
Chemical Structure and Properties
The compound has a complex structure characterized by the following features:
- Chemical Formula : C22H28N2O4S2
- Molecular Weight : 448.6 g/mol
- CAS Number : 954659-16-6
The unique combination of the tetrahydroisoquinoline moiety and the isoxazole ring suggests diverse pharmacological properties, particularly in enzyme inhibition and receptor modulation.
1. Anticancer Activity
Research indicates that derivatives containing the isoxazole moiety exhibit notable anticancer properties. For instance:
- A study demonstrated that isoxazole derivatives showed significant inhibitory effects on various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values ranging from 5.0 to 25.5 µM .
- The structure–activity relationship (SAR) analysis revealed that modifications to the isoxazole ring can enhance antiproliferative activity. Specifically, compounds with additional functional groups exhibited improved efficacy against cancer cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Isoxazole Derivative A | MCF-7 | 5.0 |
| Isoxazole Derivative B | HCT116 | 16.0 |
| Isoxazole Derivative C | SF-268 | 19.2 |
2. Anti-inflammatory Effects
Isoxazole derivatives are also noted for their anti-inflammatory properties:
- Compounds with isoxazole rings have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For example, some derivatives showed reduced expression of TNF-alpha and IL-6 in vitro, suggesting potential as anti-inflammatory agents .
3. Enzyme Inhibition
The compound's structure allows it to interact with various enzymes:
- Studies have shown that similar isoxazole-containing compounds can inhibit kinases such as VEGFR-1 and VEGFR-2, which are crucial in angiogenesis and tumor growth . The inhibition of these kinases was attributed to the orientation provided by the isoxazole ring.
The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that its biological activity stems from:
- Binding Affinity : The sulfonamide group enhances binding affinity to target proteins.
- Structural Modifications : Variations in the isoxazole or tetrahydroisoquinoline structures can lead to different biological outcomes.
Case Studies
Several studies have focused on the biological activity of related compounds:
- Study on Isoxazole Derivatives : A comprehensive review highlighted that many isoxazole derivatives possess cytotoxic effects against a range of cancer cell lines, with some showing selectivity towards specific tumors .
- In Vivo Studies : Animal models treated with isoxazole derivatives demonstrated reduced tumor growth rates compared to controls, indicating potential therapeutic applications .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)isoxazole-5-carboxamide, and how can purity be optimized?
- Methodology : Start with a tetrahydroisoquinoline core modified via sulfonylation using propylsulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C). Couple the isoxazole-5-carboxamide moiety via carbodiimide-mediated amidation (EDC/HOBt in DMF). Optimize purity using column chromatography (silica gel, gradient elution with EtOAc/hexane) and confirm via HPLC (C18 column, 220 nm detection) .
- Key Data : Monitor reaction progress via TLC (Rf ~0.3–0.5). Purity >95% is achievable with iterative recrystallization (ethanol/water) .
Q. How should researchers characterize the structural and physicochemical properties of this compound?
- Methodology :
- Structural Confirmation : Use - and -NMR (DMSO-d6) to verify sulfonyl and amide linkages. IR spectroscopy (ATR mode) confirms S=O (1130–1150 cm) and C=O (1650–1680 cm) stretches.
- Physicochemical Properties : Determine solubility in DMSO, water, and PBS (pH 7.4) via shake-flask method. Measure logP via reverse-phase HPLC .
Q. What stability studies are critical for ensuring compound integrity during storage and experimentation?
- Methodology : Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis. Assess photostability under ICH Q1B guidelines (UV light, 1.2 million lux hours). Store lyophilized powder at -20°C under argon .
- Key Data : Degradation <5% under recommended storage. Photodegradation observed at λ >300 nm .
Q. Which in vitro bioactivity assays are suitable for preliminary evaluation?
- Methodology :
- Enzyme Inhibition : Screen against kinases (e.g., GSK-3β) using ADP-Glo™ assays.
- Cytotoxicity : Use MTT assay in HEK-293 or HepG2 cells (IC50 determination).
- Target Engagement : Employ thermal shift assays (TSA) to validate binding .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different assay systems?
- Methodology : Perform orthogonal assays (e.g., SPR for binding kinetics vs. cellular assays for functional IC50). Validate off-target effects via kinome-wide profiling (e.g., DiscoverX KINOMEscan). Use cheminformatics tools (e.g., Schrödinger’s QikProp) to correlate physicochemical properties with assay variability .
- Key Example : Discrepancies in IC50 between enzymatic and cellular assays may arise from membrane permeability limitations. Adjust logD via prodrug strategies .
Q. What computational strategies enhance the design of derivatives with improved target selectivity?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Glide to model interactions with target binding pockets (e.g., GSK-3β ATP site). Prioritize derivatives with ΔG < -9 kcal/mol.
- MD Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess binding stability.
- Free Energy Perturbation (FEP) : Predict affinity changes for substituent modifications .
Q. How can experimental design (DoE) optimize reaction yields and scalability?
- Methodology : Apply factorial design (e.g., 2 or Box-Behnken) to variables like temperature (20–60°C), catalyst loading (5–15 mol%), and solvent polarity (DMF vs. THF). Use JMP or Minitab for statistical analysis. Validate scalability in flow reactors (e.g., Corning AFR) .
- Key Data : Optimal conditions: 40°C, 10 mol% EDC, DMF. Yield improves from 55% to 82% .
Q. What strategies validate the enantiomer-specific effects of chiral intermediates in synthesis?
- Methodology : Resolve enantiomers via chiral HPLC (Chiralpak IA column, hexane/IPA). Test biological activity of isolated (R)- and (S)-forms in kinase assays. Use circular dichroism (CD) to confirm absolute configuration .
- Key Data : (R)-enantiomer shows 5-fold higher potency against PIM1 kinase .
Contradictions and Mitigations
- Evidence Conflict : Stability studies in suggest room-temperature storage, but recommends -20°C. Resolution : Use lyophilization and argon shielding for long-term stability, as humidity accelerates degradation .
- Bioactivity Variability : Molecular docking ( ) predicts high GSK-3β affinity, but cellular assays may underperform. Mitigation : Introduce cell-penetrating peptide conjugates to enhance intracellular delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
